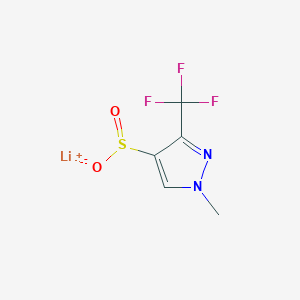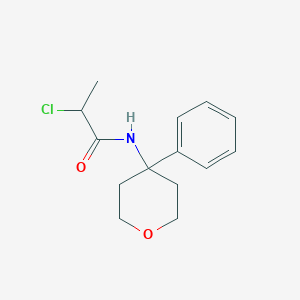
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide: is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a propyl-substituted benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-substituted tetrahydroquinoline.
Amidation: The final step involves the reaction of the benzoyl-substituted tetrahydroquinoline with 4-propylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and benzamide moieties, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and benzamide positions, where nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides and tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Industry: The compound’s properties make it suitable for use in material science, where it can be incorporated into polymers and other materials to enhance their performance. Its stability and reactivity are advantageous in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and benzamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. The tetrahydroquinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
類似化合物との比較
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
Comparison: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is unique due to the presence of the propyl group on the benzamide moiety. This structural feature can influence its physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. Compared to its analogs with different substituents, the propyl group may enhance its interaction with hydrophobic pockets in proteins, potentially leading to improved pharmacological profiles.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-2-7-19-11-13-20(14-12-19)25(29)27-23-15-16-24-22(18-23)10-6-17-28(24)26(30)21-8-4-3-5-9-21/h3-5,8-9,11-16,18H,2,6-7,10,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMSDIEBAMUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]thiophene-2-carbohydrazide](/img/structure/B2658836.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2658837.png)
![5,6-dichloro-N-{5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-3-carboxamide](/img/structure/B2658838.png)

![3-Iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2658844.png)



![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)

![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)



